- C-H Cyanation of 6-Ring N-Containing Heteroaromatics, Chemistry - A European Journal, 2017, 23(59), 14733-14737

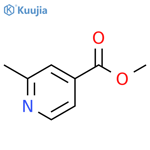

Cas no 94413-64-6 (methyl 2-cyanopyridine-4-carboxylate)

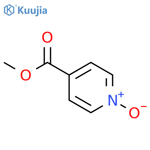

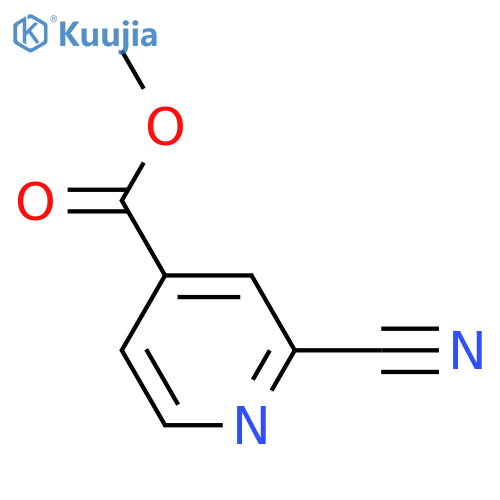

94413-64-6 structure

Produktname:methyl 2-cyanopyridine-4-carboxylate

methyl 2-cyanopyridine-4-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Methyl 2-cyanoisonicotinate

- 2-Cyano-4-Pyridine Carboxylic Acid Methyl Ester

- 2-Cyano-4-pyridinecarboxylic Acid Methyl Ester

- 2-Cyano-isonicotinic acid methyl ester

- 4-Pyridinecarboxylicacid, 2-cyano-, methyl ester

- methyl 2-cyanopyridine-4-carboxylate

- 6-Methoxyindole

- 4-Pyridinecarboxylic acid, 2-cyano-, methyl ester

- 2-Cyano-4-carbomethoxypyridine

- ORVHMLCJEKDDAX-UHFFFAOYSA-N

- BCP09229

- 2-Cyanoisonicotinic acid methyl ester

- AB31346

- Isonicotinic acid, 2-cyano-, methyl ester (6CI)

- Methyl 2-cyano-4-pyridinecarboxylate (ACI)

- CS-W006243

- EN300-100141

- DTXSID50478210

- J-522008

- MFCD07367894

- Z1198172047

- AC-14227

- AKOS006286048

- Methyl2-cyanoisonicotinate

- SCHEMBL2224335

- 2-Cyano-4-pyridinecarboxylic Acid Methyl Ester

- AS-18621

- 94413-64-6

- DB-079874

- SY029349

-

- MDL: MFCD07367894

- Inchi: 1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3

- InChI-Schlüssel: ORVHMLCJEKDDAX-UHFFFAOYSA-N

- Lächelt: N#CC1C=C(C(OC)=O)C=CN=1

Berechnete Eigenschaften

- Genaue Masse: 162.04300

- Monoisotopenmasse: 162.042927438g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 2

- Komplexität: 218

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 63

- XLogP3: 0.8

Experimentelle Eigenschaften

- Dichte: 1.25±0.1 g/cm3 (20 ºC 760 Torr),

- Schmelzpunkt: 107-109 ºC

- Siedepunkt: 296.6°C at 760 mmHg

- Flammpunkt: 133.2°C

- Brechungsindex: 1.536

- Löslichkeit: Leicht löslich (6,2 g/l) (25°C),

- Wasserteilungskoeffizient: Slightly Soluble in water (6.2 g/L) (25°C).

- PSA: 62.98000

- LogP: 0.73988

methyl 2-cyanopyridine-4-carboxylate Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302+H312+H332-H315-H319-H335

- Warnhinweis: P261-P280-P305+P351+P338

- Gefahrenklasse:6.1

- Lagerzustand:Inert atmosphere,Room Temperature

methyl 2-cyanopyridine-4-carboxylate Zolldaten

- HS-CODE:2933399090

- Zolldaten:

China Zollkodex:

2933399090Übersicht:

299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

methyl 2-cyanopyridine-4-carboxylate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063989-25g |

Methyl 2-cyanoisonicotinate |

94413-64-6 | 98% | 25g |

¥156.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D409574-25g |

2-CYANO-4-PYRIDINECARBOXYLICACIDMETHYLESTER |

94413-64-6 | 97% | 25g |

$1500 | 2023-09-04 | |

| Ambeed | A171956-500g |

Methyl 2-cyanoisonicotinate |

94413-64-6 | 98% | 500g |

$414.0 | 2025-02-26 | |

| Ambeed | A171956-1g |

Methyl 2-cyanoisonicotinate |

94413-64-6 | 98% | 1g |

$9.0 | 2025-02-26 | |

| eNovation Chemicals LLC | D631488-100g |

2-Cyano-4-pyridine carboxylic acid Methyl ester |

94413-64-6 | 97% | 100g |

$260 | 2024-06-05 | |

| Enamine | EN300-100141-25.0g |

methyl 2-cyanopyridine-4-carboxylate |

94413-64-6 | 95% | 25g |

$188.0 | 2023-05-01 | |

| abcr | AB403420-1 g |

Methyl 2-cyanopyridine-4-carboxylate; . |

94413-64-6 | 1g |

€79.50 | 2023-04-25 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QJ073-20g |

methyl 2-cyanopyridine-4-carboxylate |

94413-64-6 | 98% | 20g |

409.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QJ073-25g |

methyl 2-cyanopyridine-4-carboxylate |

94413-64-6 | 98% | 25g |

767CNY | 2021-05-08 | |

| Enamine | EN300-100141-10.0g |

methyl 2-cyanopyridine-4-carboxylate |

94413-64-6 | 95% | 10g |

$101.0 | 2023-05-01 |

methyl 2-cyanopyridine-4-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Chloroform ; rt; 1 h, rt

1.2 3 h, 60 °C; < 60 °C

1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 3 h, 60 °C; < 60 °C

1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Acetyl chloride , Sodium nitrite Solvents: 1,4-Dioxane ; 11 h, 140 °C; 140 °C → rt

1.2 Reagents: tert-Butyl hydroperoxide , Sodium carbonate Solvents: Water ; rt

1.2 Reagents: tert-Butyl hydroperoxide , Sodium carbonate Solvents: Water ; rt

Referenz

- Direct Transformation of Nitrogen-Containing Methylheteroarenes to Heteroaryl Nitrile by Sodium Nitrite, Organic Letters, 2022, 24(34), 6341-6345

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium iodide , Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ; 48 h, 20 - 21 °C

1.2 3 h, 65 °C

1.2 3 h, 65 °C

Referenz

- Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations, Nature (London, 2023, 615(7950), 67-72

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Catalysts: Dimethylcarbamoyl chloride Solvents: Dichloromethane ; 30 °C; 8 h, 30 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

Referenz

- Cost-effective synthetic method of 2-cyano-4-methyl pyridinecarboxylate using 4-cyanopyridine, China, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 2.5 h, 120 °C; 120 °C → rt

1.2 Solvents: Water ; 30 min, rt

1.2 Solvents: Water ; 30 min, rt

Referenz

- Active agent prodrugs with heterocyclic linkers, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Dimethyl sulfate ; rt → 70 °C; 2 h, 65 - 70 °C

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

Referenz

- Preparation of azabicyclic α7 nicotinic acetylcholine agonists for the treatment of glaucoma and retinal neuropathy, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0.5 °C; 6 h, 0.5 °C

1.2 Reagents: Iodine , Ammonia Solvents: Water ; 3 h, 20 - 25 °C

1.2 Reagents: Iodine , Ammonia Solvents: Water ; 3 h, 20 - 25 °C

Referenz

- Process for preparation of Topiroxostat, China, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic anhydride , Diisopropylethylamine Solvents: Ethyl acetate ; 30 °C; 4 h, 30 °C

1.2 Reagents: Water ; 1 h, 30 °C

1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized

1.2 Reagents: Water ; 1 h, 30 °C

1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized

Referenz

- Preparation of Tpiroxostat crystal form I, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Dimethyl sulfate ; 2 h, 65 - 70 °C; cooled

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

Referenz

- Preparation of N-(azabicyclyl)arylamides for therapeutic use as nicotinic acetylcholine receptor agonists, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Toluene ; 6 h, rt → reflux; reflux → rt

1.2 Solvents: Water ; 15 min, rt

1.2 Solvents: Water ; 15 min, rt

Referenz

- Synthesis and structural studies of new asymmetric pyridyl-tetrazole ligands for supramolecular chemistry, Tetrahedron, 2016, 72(51), 8470-8478

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Chloroform ; overnight, 50 °C

Referenz

- Preparation of amidobenzyl sulfone and sulfoxide derivatives as NAMPT inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride ; 3 h, rt; 2 h, rt → 45 °C; 45 °C → -5 °C

1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ; pH 7 - 8

1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ; pH 7 - 8

Referenz

- Method for preparing topiroxostat using 2-cyanopyridine and hydrazine hydrate, China, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 20 h, reflux

Referenz

- Method for synthesizing impurity of topiroxostat, China, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Dimethyl sulfate ; 2 h, 65 - 70 °C; cooled

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → 25 °C; overnight, 15 - 25 °C

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → 25 °C; overnight, 15 - 25 °C

Referenz

- Treatment of diseases with alpha-7 NACh receptor full agonists, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Dimethylcarbamoyl chloride Catalysts: Cuprous iodide Solvents: Acetonitrile ; 5 h, 80 °C

Referenz

- Preparation method of 4-[5-(pyridin-4-yl)-1H-[1,2,4]triazol-3-yl]pyridine-2-carbonitrile used for treating gout and hyperuricemia, China, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 1 h, 120 °C

Referenz

- Preparation of tri-substituted thiazole compounds as eIF4E inhibitors and uses thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Dichloromethane ; 12 h, rt

1.2 Reagents: Potassium carbonate Solvents: Water

1.2 Reagents: Potassium carbonate Solvents: Water

Referenz

- Preparation of five membered heterocycle-containing benzamide and nicotinamide compounds as inhibitors of histone deacetylase (HDAC) enzymes, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Dimethyl sulfate ; rt → 70 °C; 2 h, 65 - 70 °C

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

Referenz

- Preparation of N-(quinuclidinyl)heteroarylamides as nicotinic acetylcholine receptor agonists for use in combination therapy for the treatment of ADHD, World Intellectual Property Organization, , ,

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Dimethyl sulfate ; 2 h, 65 - 70 °C

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

Referenz

- A preparation of azabicycloalkane derivatives, useful as α7 nicotinic acetylcholine receptor (α7 nAChR) agonists, World Intellectual Property Organization, , ,

methyl 2-cyanopyridine-4-carboxylate Raw materials

- Methyl Isonicotinate N-Oxide

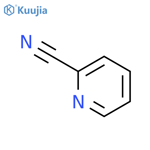

- pyridine-2-carbonitrile

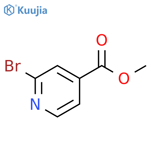

- Methyl 2-bromoisonicotinate

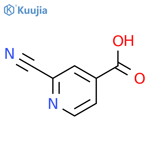

- 2-cyanopyridine-4-carboxylic acid

- methyl 2-carbamoylisonicotinate

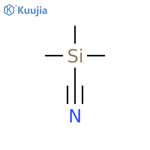

- trimethylsilanecarbonitrile

- Methyl 2-Methylisonicotinic acid

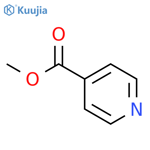

- Methyl isonicotinate

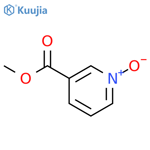

- Methyl nicotinate 1-oxide

methyl 2-cyanopyridine-4-carboxylate Preparation Products

methyl 2-cyanopyridine-4-carboxylate Verwandte Literatur

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

94413-64-6 (methyl 2-cyanopyridine-4-carboxylate) Verwandte Produkte

- 161233-97-2(2-cyanopyridine-4-carboxylic acid)

- 58481-14-4(2-Cyano-4-pyridinecarboxylic Acid Ethyl Ester)

- 1427452-54-7(8-fluoro-1,2,4triazolo1,5-apyridine)

- 164342-74-9(4-chloro-4,4-difluoro-1-(4-fluorophenyl)butane-1,3-dione)

- 1261856-78-3(2-(4-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine-3-methanol)

- 5333-86-8(Ethyl benzimidate hydrochloride)

- 2377611-55-5(2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone)

- 477712-30-4(5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid)

- 2828-39-9(cyclohexylideneamino N-(4-chlorophenyl)carbamate)

- 455-38-9(3-Fluorobenzoic acid)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:94413-64-6)2-CYANO-4-PYRIDINE CARBOXYLIC ACID METHYL ESTER

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:94413-64-6)methyl 2-cyanopyridine-4-carboxylate

Reinheit:99%

Menge:500g

Preis ($):552.0